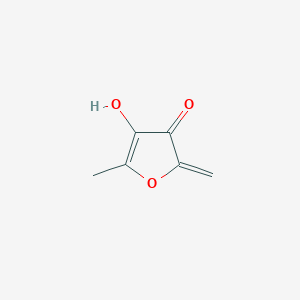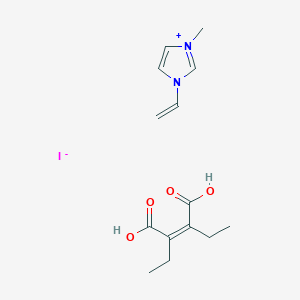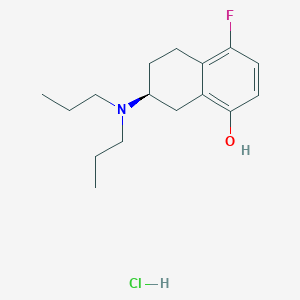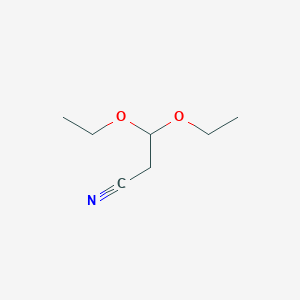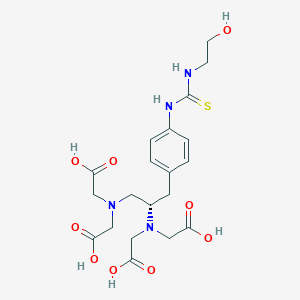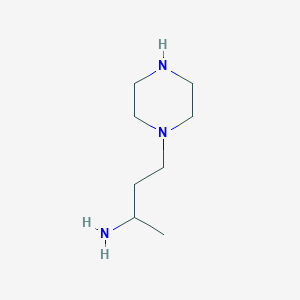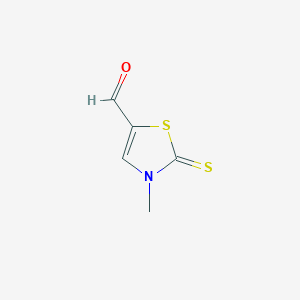
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is an organic compound with the molecular formula C6H7NOS2. It is a thiazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is not well understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This compound has been found to be particularly effective against enzymes that are involved in the synthesis of nucleic acids, such as dihydrofolate reductase.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) are not well understood. However, it has been found to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential use in the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and for developing new drugs that target these enzymes. However, one of the main limitations of using this compound is that it can be difficult and expensive to synthesize.
Orientations Futures
There are several potential future directions for research on 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI). One area of research could focus on the development of new drugs that target the enzyme dihydrofolate reductase, which has been found to be particularly sensitive to inhibition by this compound. Another area of research could focus on the synthesis of new analogs of this compound that have improved properties, such as increased potency or better selectivity for certain enzymes. Finally, research could also focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective than current methods.
Méthodes De Synthèse
The synthesis of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of thiosemicarbazide with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the thiazole ring, which can then be oxidized to the corresponding aldehyde using an oxidizing agent such as potassium permanganate.
Applications De Recherche Scientifique
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes. For example, it has been found to inhibit the enzyme dihydrofolate reductase, which is an important target for the development of new anticancer drugs.
Propriétés
Numéro CAS |
132413-46-8 |
|---|---|
Nom du produit |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) |
Formule moléculaire |
C5H5NOS2 |
Poids moléculaire |
159.2 g/mol |
Nom IUPAC |
3-methyl-2-sulfanylidene-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H5NOS2/c1-6-2-4(3-7)9-5(6)8/h2-3H,1H3 |
Clé InChI |
BNYCVAOUQYVDLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(SC1=S)C=O |
SMILES canonique |
CN1C=C(SC1=S)C=O |
Synonymes |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




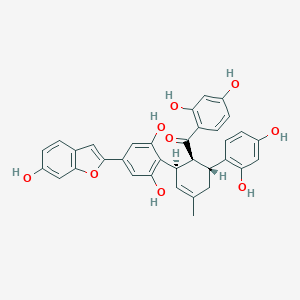
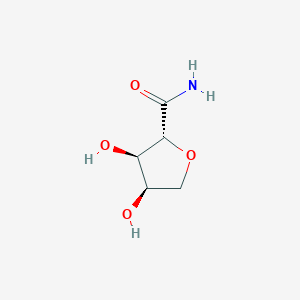
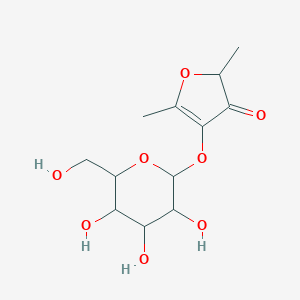
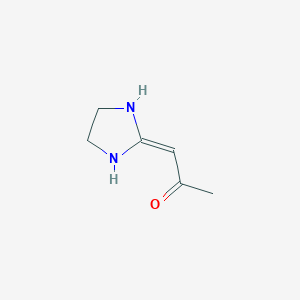
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
